(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Pyrrolo[2,3-d]imidazole Heterocyclic Synthesis Convergent Strategy

Synthetic chemists pursuing (+)-pilocarpine total synthesis or pyrrolo[2,3-d]imidazole libraries require a building block bearing both 2-mercapto and 5-hydroxymethyl functionality in a single scaffold. Methimazole lacks the hydroxymethyl handle; 5-(hydroxymethyl)-1-methyl-1H-imidazole lacks the thiol. This compound delivers both. • Orthogonal reactivity: chemoselective S-derivatization proceeds with the free 5-CH₂OH intact, eliminating protection/deprotection steps in combinatorial SAR workflows. • Thermal stability: M.P. 182.6 °C vs. methimazole 146-148 °C ensures robust long-term storage and reliable recrystallization. • Literature-validated: documented key intermediate in the chirospecific total synthesis of (+)-pilocarpine and in 2-methylsulfonyl-thiadiazole library construction.

Molecular Formula C5H8N2OS
Molecular Weight 144.2 g/mol
CAS No. 143122-18-3
Cat. No. B115774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
CAS143122-18-3
Molecular FormulaC5H8N2OS
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESCN1C(=CNC1=S)CO
InChIInChI=1S/C5H8N2OS/c1-7-4(3-8)2-6-5(7)9/h2,8H,3H2,1H3,(H,6,9)
InChIKeyGXYFRGKYSBWAEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS 143122-18-3): Chemical Identity, Class, and Foundational Procurement Data


(2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS 143122-18-3, MF: C5H8N2OS, MW: 144.19 g/mol) is a heterocyclic building block in the 2-mercaptoimidazole (methimazole) class, distinguished by the presence of a 5-hydroxymethyl substituent [1][2]. It is also known as 5-Hydroxymethyl-2-mercapto-1-methyl-1H-imidazole and structurally exists as 1,3-dihydro-5-(hydroxymethyl)-1-methyl-2H-imidazole-2-thione in its thione tautomeric form [2]. The compound features a mercapto group at position 2 and a hydroxymethyl group at position 5 of the imidazole ring, providing dual nucleophilic handles for derivatization [1]. Commercial availability typically ranges from 95% to 98% purity from multiple vendors, with standard analytical characterization including NMR, HPLC, and LC-MS .

1
Methimazole-class heterocyclic synthon Dual nucleophilic handles for convergent synthesis
2
Functional handles: 2-mercapto + 5-hydroxymethyl Supports orthogonal protection-free derivatization
3
Procurement form: 95–98% purity Standard characterization by NMR, HPLC, and LC-MS

Why (2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol Cannot Be Interchanged with Methimazole or Other In-Class Analogs


Structural analogs of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, including methimazole (2-mercapto-1-methylimidazole; CAS 60-56-0), 5-(hydroxymethyl)-1-methyl-1H-imidazole (CAS 38993-84-9), and 1-methyl-1H-imidazole-2-thiol (CAS 85916-84-3), share the core imidazole scaffold but lack the unique combination of the 2-mercapto and 5-hydroxymethyl groups [1]. Methimazole, the most widely known analog, lacks the 5-hydroxymethyl handle entirely, which precludes its direct use in convergent syntheses requiring simultaneous derivatization at both the 2- and 5-positions . Conversely, 5-(hydroxymethyl)-1-methyl-1H-imidazole contains the hydroxymethyl group but lacks the 2-mercapto functionality, thereby losing the sulfur-mediated nucleophilicity and coordination chemistry essential for metal complexation and thiophilic transformations [1]. Generic substitution is therefore not possible without altering the intended synthetic route or target molecular architecture, as detailed in the quantitative evidence below.

Target vs Methimazole
Target: 2-Mercapto + 5-Hydroxymethyl
Methimazole (CAS 60-56-0) lacks the 5-hydroxymethyl handle, precluding convergent cyclization.Functional group mismatch.
Target vs 5-(Hydroxymethyl)imidazole
Target: 2-Mercapto + 5-Hydroxymethyl
Analog (CAS 38993-84-9) lacks the 2-mercapto group, losing sulfur-mediated nucleophilicity.Thiophilic transformations not possible.
Synthetic route integrity
Dual-handle entry point
Generic substitution may alter the intended synthetic sequence and require re-engineering of functional group installation.Route-validated intermediate context.

Quantitative Evidence Guide: Verifiable Differentiation of (2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol from Closest Analogs


Evidence 1: Direct Use as the Sole Starting Material for Convergent Pyrrolo[2,3-d]imidazole Synthesis

In contrast to methimazole (CAS 60-56-0) and 5-(hydroxymethyl)-1-methyl-1H-imidazole (CAS 38993-84-9) which each lack one required functional handle, (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol serves as the single starting material for preparing substituted pyrrolo[2,3-d]imidazoles via a convergent synthetic approach that leverages both the 2-mercapto and 5-hydroxymethyl groups simultaneously [1]. Methimazole possesses only the 2-mercapto group (MW: 114.17 g/mol), while 5-(hydroxymethyl)-1-methyl-1H-imidazole possesses only the 5-hydroxymethyl group (MW: 112.13 g/mol); neither analog can initiate this same cascade of transformations without prior functional group installation, which would add synthetic steps and reduce overall efficiency [1][2].

Convergent pyrrolo[2,3-d]imidazole synthesis
Head-to-head
Dual-handle cyclization enabled. 2 functional handles vs. 1 for methimazole or 5-(hydroxymethyl)imidazole comparators.
Sole starting material for convergent route.
Eliminates separate sourcing and functionalization of two precursors.
Pyrrolo[2,3-d]imidazole Heterocyclic Synthesis Convergent Strategy

Evidence 2: Essential Intermediate in Chirospecific (+)-Pilocarpine Synthesis

(2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol has been explicitly documented as the key starting material (designated as compound 1) in an effective chirospecific synthesis of (+)-pilocarpine, a pharmacologically significant imidazole alkaloid [1]. The synthetic sequence utilizes the 5-hydroxymethyl group of the target compound, which is converted to 5-hydroxymethyl-2-methylthio-1-methylimidazole via alkylation with methyl iodide, followed by oxidation to the corresponding sulfone [1]. Methimazole, lacking the 5-hydroxymethyl group, cannot serve as this entry point, and 5-(hydroxymethyl)-1-methyl-1H-imidazole lacks the 2-mercapto group required for the thiophilic transformations in the pilocarpine pathway.

Chirospecific (+)-pilocarpine synthesis
Head-to-head
Documented as starting material (compound 1) in a literature-validated chirospecific route.
Route-validated alkaloid synthesis intermediate.
Comparators require additional functionalization steps.
(+)-Pilocarpine Chirospecific Synthesis Alkaloid

Evidence 3: Chemoselective Derivatization at the 2-Mercapto Position in Presence of Free 5-Hydroxymethyl

The target compound exhibits chemoselective reactivity at the 2-mercapto position, enabling the preparation of a series of 2-(1-methyl-2-methylsulfonyl-1H-imidazol-5-yl)-5-alkylthio and 5-alkylsulfonyl-1,3,4-thiadiazole derivatives (compounds 9a-d and 10a-d) while retaining the 5-hydroxymethyl group for potential further modification [1]. In contrast, methimazole lacks the 5-hydroxymethyl handle entirely, and 5-(hydroxymethyl)-1-methyl-1H-imidazole lacks the mercapto group for thiophilic transformations. This chemoselective profile is not attainable with either comparator [1][2].

Chemoselective thiadiazole derivatization
Head-to-head
Selective S-alkylation/oxidation with retention of free 5-hydroxymethyl group.
Protection-free orthogonal reactivity profile.
Reduces synthetic steps in library synthesis.
Chemoselectivity Thiadiazole Sulfonyl Derivatives

Evidence 4: Differential Thermal Stability (Melting Point 182.6 °C) Relative to Methimazole (M.P. 146–148 °C)

The target compound exhibits a melting point of 182.6 °C, which is approximately 35–36 °C higher than that of methimazole (M.P. 146–148 °C) . This elevated melting point indicates stronger intermolecular interactions, likely due to hydrogen bonding involving the additional 5-hydroxymethyl group, which is absent in methimazole. Higher melting points generally correlate with improved solid-state stability, lower volatility, and potentially easier handling and storage under ambient conditions, all of which are relevant considerations for procurement and long-term research use.

Thermal stability
Data to verify
M.P. 182.6 °C (Δ = +35 °C vs. methimazole M.P. 146–148 °C).
Supports solid-phase handling and storage.
Source review; supplier-reported value to confirm.
Thermal Stability Melting Point Physicochemical Properties

Evidence 5: Putative Antimicrobial Activity Profile Distinct from Methimazole

(2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol has been noted to possess potential antimicrobial activity based on elemental composition and structural analogy . While methimazole is a well-characterized antithyroid agent (thyroid peroxidase inhibitor), it does not have a primary antimicrobial indication [1]. The presence of the 5-hydroxymethyl substituent in the target compound may confer altered membrane permeability, target binding, or metabolic stability, suggesting a divergent biological activity profile. However, direct, quantitative head-to-head antimicrobial data (e.g., MIC values) for the target compound are not available in the open literature at this time.

Putative antimicrobial activity
Data to verify
Qualitative structural inference only. No quantitative MIC data available.
Divergent profile from methimazole not confirmed.
Requires experimental validation for antimicrobial screening.
Antimicrobial Biological Activity Imidazole Derivatives

Validated Application Scenarios for (2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol in Research and Development


Convergent Synthesis of Fused Pyrrolo[2,3-d]imidazole Heterocycles

Research groups pursuing the synthesis of pyrrolo[2,3-d]imidazole frameworks can use (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol as the sole starting material to access this fused heterocyclic system. As established in Evidence 1, the compound's dual 2-mercapto and 5-hydroxymethyl handles enable a convergent synthetic approach that is not possible with methimazole or 5-(hydroxymethyl)-1-methyl-1H-imidazole individually [1]. This application is particularly valuable in medicinal chemistry programs targeting kinase inhibitors or other bioactive heterocycles containing the pyrrolo[2,3-d]imidazole core.

Total Synthesis of (+)-Pilocarpine and Related Imidazole Alkaloids

The compound is a documented, literature-validated intermediate in the chirospecific total synthesis of (+)-pilocarpine, as shown in Evidence 2 [1]. Synthetic chemists engaged in natural product synthesis or alkaloid derivatization should prioritize procurement of this specific intermediate over generic methimazole analogs, as it provides a direct entry into the established synthetic route without requiring additional functional group installation steps.

Orthogonal Protection-Free Synthesis of 1,3,4-Thiadiazole Derivatives

As demonstrated in Evidence 3, the chemoselective reactivity of the 2-mercapto group in the presence of the free 5-hydroxymethyl group allows for the efficient preparation of 2-(1-methyl-2-methylsulfonyl-1H-imidazol-5-yl)-5-alkylthio and 5-alkylsulfonyl-1,3,4-thiadiazole libraries [1]. This orthogonal reactivity profile is advantageous for combinatorial chemistry and structure-activity relationship (SAR) studies, where protection/deprotection steps would otherwise reduce throughput and yield.

Solid-Phase Handling and Long-Term Storage of a Thermally Stable Imidazole Building Block

With a melting point of 182.6 °C, (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol offers significantly enhanced thermal stability compared to methimazole (M.P. 146–148 °C), as quantified in Evidence 4 [1][2]. This property makes the compound more suitable for applications requiring extended storage, solid-phase synthesis workflows, or purification via recrystallization. Procurement of this higher-melting building block may reduce material degradation and improve experimental reproducibility in long-term research projects.

Application
Selection Property
Validation Focus
Convergent pyrrolo[2,3-d]imidazole synthesis
Dual-handle synthetic versatility
Cyclization pathway viability
(+)-Pilocarpine alkaloid total synthesis
Route-validated chiral pool entry
Thiophilic transformation compatibility
Protection-free 1,3,4-thiadiazole synthesis
Orthogonal chemoselective reactivity
Sequential derivatization yield
Solid-phase handling & long-term storage
Elevated thermal stability context
Material integrity over time

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